NKH477 - 138605-00-2

NKH477

Catalog Number: EVT-264261
CAS Number: 138605-00-2
Molecular Formula: C27H44ClNO8
Molecular Weight: 546.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NKH477 (Colforsin daropate hydrochloride), also known as Adehl, NKH-477, Nkh 477, and Colforsin dapropate hydrochloride, is a synthetic, water-soluble derivative of forskolin []. Forskolin is a natural diterpene compound derived from the Indian Coleus plant (Coleus forskohlii) []. NKH477 exhibits improved properties compared to forskolin, including enhanced water solubility, longer duration of action, limited blood-brain barrier permeability, and oral activity [].

NKH477 is primarily classified as a direct activator of adenylate cyclase, an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) [, , , ]. This activity leads to an increase in intracellular cAMP levels, which plays a crucial role in various cellular signaling pathways and physiological processes [, ].

In scientific research, NKH477 serves as a valuable tool for studying the role of cAMP in various biological systems and exploring its potential therapeutic applications [, , ]. It has been extensively studied for its effects on cardiovascular function, smooth muscle relaxation, renal function, immune modulation, and energy metabolism [, , , , , , , , , ].

Forskolin

Relevance: Forskolin is the parent compound from which NKH477 is derived. NKH477 is a water-soluble forskolin derivative designed to improve upon the properties of forskolin, such as its solubility and potency. Compared to forskolin, NKH477 exhibits a longer duration of action [] and greater coronary vasodilatory effects [].

6-[3-(Dimethylamino)propionyl]-14,15-dihydro-forskolin (DMAPD)

Compound Description: DMAPD is a synthetic forskolin derivative designed to possess increased selectivity for cardiac adenylyl cyclase. It shows greater potency in stimulating the type V adenylyl cyclase isoform, which is predominantly expressed in the heart [].

Relevance: Like NKH477, DMAPD represents a structurally modified forskolin derivative aiming for enhanced cardiac selectivity. Both compounds share the 6-[3-(dimethylamino)propionyl] side chain modification, contributing to their improved properties compared to forskolin [].

Isoproterenol

Relevance: Isoproterenol serves as a comparator to NKH477 in numerous studies examining their effects on cardiac function, bronchodilation, and vascular reactivity [, , , , ]. While both compounds exert positive inotropic and chronotropic effects, NKH477 demonstrates a longer duration of action and greater coronary vasodilatory effects compared to isoproterenol []. Moreover, NKH477 may offer advantages over isoproterenol in treating heart failure, particularly in cases with β-adrenoceptor downregulation [].

Aminophylline

Relevance: Aminophylline serves as a comparator to NKH477 in studies assessing their bronchodilatory effects []. NKH477 exhibits greater potency as a bronchodilator compared to aminophylline [].

Acetylcholine (ACh)

Relevance: Acetylcholine is frequently used in studies to induce bronchoconstriction and assess the bronchodilatory effects of NKH477 [, ]. NKH477 has been shown to effectively inhibit acetylcholine-induced bronchoconstriction [, ]. Additionally, studies have investigated the interplay between acetylcholine and NKH477 in regulating adrenal catecholamine release, demonstrating the selective action of NKH477 on nicotinic but not muscarinic receptor-mediated mechanisms [].

Noradrenaline (NA)

Relevance: Noradrenaline is used in studies to investigate its interaction with NKH477 in the context of Ca2+ mobilization and vasoconstriction in smooth muscle cells []. NKH477 has been shown to attenuate noradrenaline-induced Ca2+ mobilization and vasoconstriction [].

Dibutyryl-cyclic AMP (dbcAMP)

Relevance: Dibutyryl-cyclic AMP serves as a comparator to NKH477 in studies examining their effects on various cellular processes, including adrenal catecholamine release [] and smooth muscle contraction []. These studies aim to elucidate the role of cAMP signaling in mediating the pharmacological effects of NKH477.

Verapamil

Relevance: Verapamil is used in studies to induce cardiac dysfunction, allowing researchers to assess the ability of NKH477 to improve cardiac performance in compromised hearts []. NKH477 has demonstrated efficacy in restoring cardiac function in verapamil-induced heart failure models [].

Pentobarbital

Relevance: Similar to verapamil, pentobarbital is used in studies to induce cardiac depression, allowing for the evaluation of NKH477's ability to enhance cardiac function in compromised hearts []. NKH477 has been shown to effectively improve cardiac function in pentobarbital-induced heart failure models [].

Ouabain

Relevance: Ouabain serves as a comparator to NKH477 in studies investigating their mechanisms of action in regulating cardiac contractility and intracellular calcium handling []. While both compounds exert positive inotropic effects, their mechanisms differ: NKH477 primarily acts by increasing cAMP levels, whereas ouabain directly inhibits the sodium-potassium pump [].

Overview

NKH477, also known as 6-(3-dimethylaminopropionyl) forskolin hydrochloride or colforsin dapropate hydrochloride, is a synthetic organic compound derived from forskolin, a natural product obtained from the plant Coleus forskohlii. This compound is primarily recognized for its role as an adenylyl cyclase activator, which enhances the production of cyclic adenosine monophosphate (cAMP) in cells. NKH477 is notable for its water solubility and its ability to selectively activate cardiac adenylyl cyclase more potently than other tissue types, such as lung, brain, and kidney .

Source

NKH477 is synthesized from forskolin, which is a diterpene that has been used traditionally in Ayurvedic medicine. The synthetic modification involves the addition of a dimethylaminopropionyl group to enhance its pharmacological properties and solubility. Research indicates that NKH477 may have potential therapeutic applications in cardiovascular diseases due to its mechanism of action .

Classification

NKH477 is classified as a synthetic organic compound. Its International Nonproprietary Name (INN) is colforsin, and it has been assigned the Chemical Abstracts Service (CAS) number 138605-00-2. It falls under the category of adenylyl cyclase activators and has been studied for its effects on cAMP levels within various biological systems .

Synthesis Analysis

Methods

The synthesis of NKH477 typically involves several steps starting from forskolin. The key method includes:

  1. Modification of Forskolin: The hydroxyl groups on forskolin are modified to introduce the dimethylaminopropionyl moiety.
  2. Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form to enhance solubility and stability.

Technical Details

The synthesis can be achieved via solid-phase synthesis techniques or solution-phase reactions, depending on the desired purity and yield. The process requires careful control of reaction conditions to avoid degradation of the forskolin backbone during modification .

Molecular Structure Analysis

Structure

The molecular formula of NKH477 is C27H43NO8HClC_{27}H_{43}NO_8\cdot HCl, with a molecular weight of approximately 546.1 g/mol. The structural configuration includes multiple chiral centers, which contribute to its biological activity.

Data

The compound's structure features a complex arrangement that includes:

  • A benzochromene core derived from forskolin.
  • Functional groups such as acetoxy and dimethylaminopropionyl that enhance its pharmacological efficacy.

The InChIKey for NKH477 is DOIXLDJOYNGJJP-SMIGQZBFSA-N, which can be used for database searches related to this compound .

Chemical Reactions Analysis

Reactions

NKH477 undergoes various chemical reactions typical of organic compounds with functional groups such as esters and amines. Key reactions include:

  • Hydrolysis: Under certain conditions, NKH477 can hydrolyze to release forskolin and other byproducts.
  • Degradation: Exposure to strong oxidizing agents can lead to degradation products that may affect its stability.

Technical Details

The compound is stable under normal conditions but should be handled with care due to its toxicity profile. It is classified as very toxic if swallowed, necessitating proper safety measures during handling and storage .

Mechanism of Action

Process

NKH477 exerts its effects primarily through the activation of adenylyl cyclase, leading to increased levels of cAMP within cells. This elevation in cAMP activates protein kinase A (PKA), which then modulates various downstream signaling pathways involved in cellular responses such as:

  • Increased heart contractility: By enhancing calcium influx in cardiac myocytes.
  • Vasodilation: Through relaxation of vascular smooth muscle cells.

Data

Studies have shown that NKH477 activates cardiac adenylyl cyclase more effectively than other tissues, suggesting a targeted therapeutic potential for cardiac applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form with characteristic odor.
  • Solubility: Soluble in dimethylformamide (20 mg/ml), dimethyl sulfoxide (30 mg/ml), and ethanol (2.5 mg/ml).
  • Melting Point: Undetermined.

Chemical Properties

  • Molecular Weight: 546.1 g/mol.
  • Stability: Stable under recommended storage conditions but sensitive to strong oxidizing agents.
  • Hazard Classification: Classified as toxic under the Globally Harmonized System (GHS) with specific hazard statements related to acute toxicity .
Applications

Scientific Uses

Molecular Mechanisms of Action

Adenylyl Cyclase Activation and cAMP Modulation Pathways

NKH477 (Colforsin dapropate hydrochloride) is a water-soluble forskolin derivative that directly activates the catalytic unit of adenylyl cyclase (AC), elevating intracellular cyclic adenosine monophosphate (cAMP) levels. Unlike endogenous G-protein-coupled receptor (GPCR) agonists, NKH477 bypasses membrane receptors to stimulate AC catalytic activity allosterically. It binds a hydrophobic pocket formed by the C1 and C2 cytoplasmic domains of AC, inducing conformational changes that enhance ATP-to-cAMP conversion efficiency. This binding stabilizes the catalytically active dimeric interface of AC subunits, increasing Vmax without altering KM for ATP [2] [7] [10].

Table 1: Key Properties of NKH477

PropertyValue/Characteristic
Chemical ClassForskolin derivative (6-(3-dimethylaminopropionyl) forskolin hydrochloride
Molecular Weight546.1 g/mol
SolubilityWater-soluble (up to 40 mM)
Primary TargetAdenylyl cyclase catalytic unit
cAMP Elevation MechanismDirect AC activation
Selectivity ProfilePreferential for AC type V

Selectivity for Cardiac (Type V) Adenylyl Cyclase Isoforms

NKH477 exhibits marked selectivity for cardiac-enriched AC isoforms, particularly type V (ACV). Studies using membranes overexpressing AC isoforms revealed that NKH477 stimulates ACV 1.87-fold more potently than forskolin itself, while showing minimal activation of type II (ACII; 1.04-fold) and type III (ACIII; 0.89-fold) isoforms [3]. This selectivity arises from its C6 side-chain modification (3-dimethylaminopropionyl group), which optimizes interactions with isoform-specific residues in the catalytic cleft of ACV. Molecular docking analyses indicate the cationic dimethylamino group forms salt bridges with Glu432 in ACV’s C1 domain—a residue not conserved in ACII or ACIII. This interaction stabilizes the forskolin-binding pocket, enhancing catalytic efficiency specifically in ACV [3] [7] [10]. In vivo, this translates to targeted cAMP generation in cardiomyocytes and vascular smooth muscle, minimizing off-target effects in tissues expressing non-cardiac AC isoforms.

Table 2: Isoform-Selective Activation of Adenylyl Cyclases by NKH477

AC IsoformTissue DistributionFold Stimulation by NKH477 (vs. Forskolin)Biological Consequence
Type V (ACV)Heart, Vascular Smooth Muscle1.87 ± 0.02*Enhanced cardiac contractility, Vasodilation
Type II (ACII)Lung, Brain1.04 ± 0.02Minimal activation
Type III (ACIII)Olfactory Epithelium0.89 ± 0.03*No significant activation

*P<0.05 vs. forskolin [3] [10]

Comparative Efficacy with Forskolin and Dibutyryl-cAMP Analogs

NKH477 demonstrates superior efficacy in cellular cAMP elevation compared to its parent compound forskolin, primarily due to enhanced water solubility and membrane permeability. In porcine coronary artery smooth muscle cells, 0.1 μM NKH477 increased cAMP by ~15-fold within 2 minutes—30% greater than equimolar forskolin [1]. Unlike forskolin, NKH477 achieves this without organic solvents, improving biological relevance. When compared to the membrane-permeable cAMP analog dibutyryl-cAMP (db-cAMP), NKH477 induces more physiological cAMP spatiotemporal dynamics. In rabbit mesenteric arteries, 0.1 μM NKH477 attenuated noradrenaline-induced Ca2+ mobilization by 80%, whereas 0.1 mM db-cAMP produced only 60% inhibition, indicating superior bioactivity of direct AC activation over exogenous cAMP delivery [4]. This arises because NKH477 generates cAMP within microdomains near effector proteins (e.g., PKA, Epac), while db-cAMP diffuses uniformly, diluting compartmentalized signaling [1] [4].

cAMP-Dependent Inhibition of Calcium Mobilization

Attenuation of Noradrenaline-Induced Ca²⁺ Influx in Vascular Smooth Muscle

NKH477 modulates vascular tone by suppressing agonist-induced extracellular Ca2+ influx. In rabbit mesenteric arteries, 10 μM noradrenaline (NA) induced a phasic [Ca2+]i increase (from 100 nM to 600 nM) followed by a sustained tonic phase (250 nM), correlating with contraction force. NKH477 (0.01–0.3 μM) dose-dependently attenuated both phases, reducing peak [Ca2+]i by 70% and tonic [Ca2+]i by 65% at 0.3 μM [4]. This inhibition occurred via cAMP/PKA-mediated pathways:

  • Voltage-Gated Ca2+ Channels (VGCCs): PKA phosphorylates L-type VGCC β-subunits, reducing channel open probability.
  • Store-Operated Ca2+ Entry (SOCE): cAMP activates Epac-Rap1, inhibiting STIM1/Orai1 coupling.
  • Plasma Membrane Ca2+-ATPase (PMCA): PKA enhances PMCA activity, accelerating Ca2+ extrusion [1] [4].In Ca2+-free solutions, NA induced only transient [Ca2+]i rises (release from stores), which NKH477 abolished, confirming dual inhibition of both Ca2+ release and influx [4].

Suppression of Inositol 1,4,5-Trisphosphate (InsP₃)-Mediated Calcium Release

Beyond Ca2+ influx, NKH477 targets intracellular Ca2+ release. In porcine coronary arteries, acetylcholine (ACh) stimulation generates InsP3, triggering Ca2+ release from sarcoplasmic reticulum (SR) stores. NKH477 (0.1 μM) reduced ACh-induced InsP3 production by 40% and attenuated the subsequent [Ca2+]i transient by 60% [1]. Crucially, this is not due to direct InsP3 receptor (IP3R) inhibition, as demonstrated in β-escin-skinned vascular strips:

  • InsP3 (10 μM) directly evoked Ca2+ release in permeabilized cells.
  • NKH477 (0.1 μM) or db-cAMP (0.1 mM) did not alter IP3R sensitivity to InsP3 [4].Instead, NKH477 acts upstream by disrupting Gq-PLCβ coupling. cAMP/PKA phosphorylates GPCR kinases (GRKs) and G-protein-coupled receptors (GPCRs), uncoupling Gq from receptors like α1-adrenergic or muscarinic receptors. This inhibits phospholipase Cβ (PLCβ) activation, reducing InsP3 synthesis. Additionally, PKA phosphorylates phospholamban, enhancing SR Ca2+-ATPase (SERCA) activity and promoting SR Ca2+ resequestration [1] [5].

Table 3: Mechanisms of NKH477-Mediated Calcium Mobilization Inhibition

Target ProcessMechanism of InhibitionExperimental Evidence
VGCC InfluxPKA-mediated VGCC β-subunit phosphorylationNKH477 inhibits high K⁺-induced Ca²⁺ influx in porcine coronary arteries [1]
SOCEEpac-Rap1-dependent STIM1/Orai1 uncouplingAttenuates NA-induced tonic [Ca²⁺]ᵢ in Ca²⁺-containing solutions [4]
InsP₃ SynthesisGαq-PLCβ uncoupling via GRK phosphorylationReduces NA/ACh-induced InsP₃ production without affecting IP₃R sensitivity [1] [4]
SR Ca²⁺ UptakePKA-phosphorylated phospholamban enhances SERCA activityAccelerates [Ca²⁺]ᵢ decay after agonist stimulation [5]
Myofilament Ca²⁺ SensitivityPKA phosphorylation of myosin light chain kinase (MLCK)Rightward shift in [Ca²⁺]ᵢ-force relationship in skinned muscles [1]

Properties

CAS Number

138605-00-2

Product Name

NKH477

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate;hydrochloride

Molecular Formula

C27H44ClNO8

Molecular Weight

546.1 g/mol

InChI

InChI=1S/C27H43NO8.ClH/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24;/h10,17,20-22,30,33H,1,11-15H2,2-9H3;1H/t17-,20-,21-,22-,24-,25-,26+,27-;/m0./s1

InChI Key

VIRRLEDAYYYTOD-YHEOSNBFSA-N

SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl

Solubility

Soluble in DMSO

Synonyms

Coleonol
colforsin
Forskolin
N,N-dimethyl-beta-alanine-5-(acetyloxy)-3-ethenyldodecahydro-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1H-naphtho(2,1-b)pyran-6-yl ester HCl
NKH 477
NKH-477
NKH477

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C.Cl

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.